(KDO)-lipid IVA(5-)
Description
Contextualizing (KDO)-Lipid IVA(5-) within Gram-Negative Bacterial Lipopolysaccharide (LPS) Structure
The outer membrane of Gram-negative bacteria is distinguished by the presence of lipopolysaccharide (LPS), a large glycolipid that is fundamental to the cell's structural integrity and its interaction with the environment. ebi.ac.uknih.gov LPS is composed of three distinct domains: the hydrophobic lipid A moiety that anchors the molecule in the outer membrane, a non-repeating core oligosaccharide, and a variable, repeating O-antigen polysaccharide chain that extends from the bacterial surface. genome.jpfrontiersin.org
The biosynthesis of the lipid A portion, which is highly conserved across most Gram-negative species, occurs via the Raetz pathway on the cytoplasmic surface of the inner membrane. researchgate.net This pathway involves a sequence of nine enzymatic steps in organisms like Escherichia coli. A pivotal intermediate in this pathway is Lipid IVA , a tetra-acylated bisphosphorylated disaccharide of glucosamine (B1671600). nih.gov Lipid IVA is formed when the kinase LpxK phosphorylates the 4'-position of its precursor, a tetra-acylated disaccharide-1-phosphate. nih.govmicrobiologyresearch.orgplos.org
Lipid IVA serves as the acceptor for one or two residues of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), a unique eight-carbon sugar. chemrxiv.org The transfer of KDO from the sugar nucleotide CMP-KDO to the 6'-position of lipid IVA is catalyzed by the bifunctional enzyme KdtA (also known as WaaA). microbiologyresearch.orgplos.orgresearchgate.net The addition of the first KDO residue results in the formation of (KDO)-lipid IVA . In many bacteria, including E. coli, a second KDO residue is subsequently added to form KDO₂-lipid IVA. nih.govresearchgate.net This KDO-containing intermediate is essential, as the addition of KDO is often an obligatory step before the final acylation and transport of the complete LPS molecule to the outer membrane. microbiologyresearch.org Thus, (KDO)-lipid IVA is structurally positioned as the immediate precursor to the fully mature lipid A core of the LPS molecule.
Table 1: Key Enzymes in the Biosynthesis of KDO₂-Lipid A from Lipid IVA
This table outlines the primary enzymes involved in the modification of Lipid IVA, a key precursor, leading to the formation of the mature KDO₂-Lipid A in E. coli.
| Enzyme | Gene Name | Function | Substrate | Product |
| LpxK | lpxK | Kinase | Tetraacyldisaccharide 1-phosphate | Lipid IVA |
| Kdo Transferase | kdtA (or waaA) | Transfers two Kdo residues sequentially from CMP-Kdo | Lipid IVA | KDO₂-Lipid IVA |
| Late Acyltransferase | lpxL (or htrB) | Adds a lauroyl (C12) chain | KDO₂-Lipid IVA | (Lauroyl)-KDO₂-Lipid IVA |
| Late Acyltransferase | lpxM (or msbB) | Adds a myristoyl (C14) chain | (Lauroyl)-KDO₂-Lipid IVA | KDO₂-Lipid A (Hexa-acylated) |
Source: Adapted from Raetz et al., 2007; Valvano, 2022; Garrett et al., 1998. nih.govmicrobiologyresearch.org
Significance of (KDO)-Lipid IVA(5-) as a Key Intermediate and Immunomodulator in Prokaryotic and Eukaryotic Systems
The importance of (KDO)-lipid IVA extends beyond its structural role, encompassing its essentiality as a biosynthetic intermediate and its complex interactions with host immune systems.
Key Intermediate in LPS Biosynthesis:
In most Gram-negative bacteria, the synthesis of a complete and functional LPS molecule is essential for viability. unl.edu (KDO)-lipid IVA, particularly in its KDO₂-lipid IVA form, is a critical substrate for the "late acyltransferases," LpxL and LpxM. nih.govfrontiersin.org These enzymes catalyze the addition of secondary acyl chains to the tetra-acylated KDO₂-lipid IVA core, producing the final hexa-acylated lipid A structure characteristic of E. coli and other pathogenic bacteria. nih.govnih.gov The presence of the KDO moiety is crucial for the efficient function of these acyltransferases and for the subsequent flipping of the completed core-lipid A molecule from the inner to the outer leaflet of the inner membrane by the ABC transporter MsbA. nih.govscienceopen.com In some mutants, the absence of KDO leads to the accumulation of lipid IVA and can be lethal, underscoring the role of KDO attachment in maintaining the fidelity of the LPS assembly line. nih.govgoogle.com
Immunomodulator in Eukaryotic Systems:
The lipid A component of LPS is the principal mediator of the powerful inflammatory response seen during Gram-negative infections, a process initiated primarily through its recognition by the host's innate immune system. nih.govscienceopen.com The canonical activator of this response is the hexa-acylated, bis-phosphorylated lipid A, which binds to a receptor complex consisting of Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 (MD-2). frontiersin.orgfrontiersin.org
However, precursors and variants of lipid A can exhibit dramatically different immunomodulatory properties. Lipid IVA, the direct precursor to (KDO)-lipid IVA, is a well-studied example. Due to its under-acylated structure (four acyl chains instead of six), lipid IVA acts as a potent antagonist of the human TLR4/MD-2 complex, binding to the receptor without triggering a strong inflammatory signal. frontiersin.org In contrast, it acts as a weak agonist in murine cells. frontiersin.orgresearchgate.netfrontiersin.org
The addition of a KDO moiety to lipid IVA influences these immunomodulatory activities. Research on synthetic H. pylori lipid A and its KDO-containing substructures has shown that these molecules can act as antagonists of TLR4-mediated signaling in human cells. beilstein-journals.org Like lipid IVA, (KDO)-lipid IVA is a tetra-acylated molecule, and this under-acylation is a key factor in its reduced ability to induce the dimerization of the human TLR4/MD-2 complex, a step required for strong downstream signaling. frontiersin.org In addition to the TLR4 pathway, lipid A structures can be recognized by intracellular caspases (caspase-4 and -5 in humans, caspase-11 in mice), triggering a form of inflammatory cell death called pyroptosis. nih.govresearchgate.net Tetra-acylated molecules like lipid IVA are recognized differently by these caspases than their hexa-acylated counterparts, suggesting that (KDO)-lipid IVA also plays a distinct role in this cytosolic surveillance pathway. researchgate.net
Table 2: Comparative Immunomodulatory Activity of Lipid A Variants
This table summarizes the differential effects of key lipid A structures on the TLR4/MD-2 receptor complex in human and murine systems.
| Compound | Structure | Activity in Human Cells (TLR4/MD-2) | Activity in Murine Cells (TLR4/MD-2) |
| Hexa-acylated Lipid A | 6 acyl chains, bis-phosphorylated | Strong Agonist | Strong Agonist |
| Lipid IVA | 4 acyl chains, bis-phosphorylated | Antagonist | Weak Agonist |
| (KDO)-Lipid IVA | 4 acyl chains, bis-phosphorylated, 1 KDO | Antagonist | Weak Agonist |
Source: Adapted from Raetz et al., 2007; Akashi et al., 2001; Saitoh et al., 2004; O'Neill et al., 2018. frontiersin.orgbeilstein-journals.org
Properties
Molecular Formula |
C76H137N2O30P2-5 |
|---|---|
Molecular Weight |
1620.8 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/p-5/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1 |
InChI Key |
GPNCBCJEDRRCDW-ACUQGRCXSA-I |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of Kdo2 Lipid Iva
The Raetz Pathway: Formation of Lipid IVA Precursors
The biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), is initiated in the cytoplasm. The first six enzymes, LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK, are essential for producing the minimal lipid IVA structure required for the viability of many Gram-negative bacteria. researchgate.net The process begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-position by LpxA. frontiersin.org LpxC then catalyzes the deacetylation at the C-2 position, which is considered the committed step in the pathway. biomolther.organnualreviews.org This is followed by the addition of a second acyl chain at the C-2 amide position by LpxD, yielding UDP-2,3-diacylglucosamine. frontiersin.org
The pyrophosphatase LpxH cleaves this molecule to release UMP and form lipid X. frontiersin.org Lipid X is then condensed with another molecule of UDP-2,3-diacylglucosamine by LpxB to create the characteristic β-1,6-linked glucosamine (B1671600) disaccharide backbone of lipid A. researchgate.netasm.org Finally, the kinase LpxK phosphorylates the 4'-position of the disaccharide to produce lipid IVA. frontiersin.orgnih.gov
| Enzyme | Function in Raetz Pathway |
| LpxA | Acylates UDP-GlcNAc at the 3-position. frontiersin.org |
| LpxC | Deacetylates UDP-3-O-(acyl)-GlcNAc at the C-2 position. biomolther.org |
| LpxD | Adds a second acyl chain to the C-2 amide position. frontiersin.org |
| LpxH | Cleaves UDP-2,3-diacylglucosamine to form lipid X. frontiersin.org |
| LpxB | Condenses lipid X and UDP-2,3-diacylglucosamine to form the disaccharide backbone. researchgate.net |
| LpxK | Phosphorylates the 4'-position of the disaccharide to form lipid IVA. nih.gov |
KDO Transfer to Lipid IVA: Enzymatic Synthesis of Kdo₂-Lipid IVA by KdtA (WaaA)
The addition of two 3-deoxy-D-manno-octulosonic acid (KDO) residues to lipid IVA is a critical step, rendering the molecule ready for subsequent modifications and transport. microbiologyresearch.org This reaction is catalyzed by the bifunctional enzyme KDO transferase, also known as KdtA or WaaA. microbiologyresearch.orgresearchgate.net WaaA transfers two KDO molecules from the donor substrate, CMP-KDO, to the 6'-position of the distal glucosamine of lipid IVA. microbiologyresearch.orguniprot.org This process is essential as the KDO residues are required for the subsequent action of the "late" acyltransferases, LpxL and LpxM. microbiologyresearch.org
While WaaA enzymes are highly specific for the CMP-KDO donor, they can tolerate variations in the acylation and disaccharide backbone of the lipid A acceptor molecule. microbiologyresearch.org However, the catalytic activity of WaaA is strictly dependent on the presence of a phosphate (B84403) group at the 4'-position of the lipid A intermediate. microbiologyresearch.org Interestingly, some homologues of WaaA can transfer one, three, or even four KDO residues. microbiologyresearch.orguniprot.orgcreative-enzymes.com
Post-Synthetic Modifications and Structural Heterogeneity of KDO-Lipid IVA Derivatives
Following the synthesis of Kdo₂-Lipid IVA, Gram-negative bacteria can introduce a variety of modifications to its structure. These modifications often occur on the periplasmic side of the inner membrane or in the outer membrane and contribute to the structural diversity of LPS, which can impact the bacterium's interaction with its environment and host immune systems. nih.gov
Deacylation, the removal of fatty acid chains, is another significant modification of Kdo₂-Lipid IVA. In Salmonella Typhimurium, the outer membrane deacylase PagL removes the 3-O-linked acyl chain. nih.gov Another deacylase in the same organism, LpxR, specifically removes the 3'-acyloxyacyl group. nih.govpnas.org The activity of LpxR requires the presence of the KDO sugars, as it cannot cleave lipid IVA. pnas.org These deacylation events alter the hydrophobic region of the lipid A, which can influence the fluidity of the outer membrane and the bacterium's resistance to certain antimicrobial peptides. nih.gov
Gram-negative bacteria can further diversify their LPS through various non-stoichiometric modifications. These can include the addition of phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate groups, which masks the negative charges. semanticscholar.orgnih.gov The enzyme EptA (or PmrC) is responsible for adding a pEtN to the 1-phosphate or 4'-phosphate of lipid A. nih.govgenome.jp In some cases, a Kdo hydrolase can remove the terminal Kdo residue. researchgate.net Other modifications include the addition of glucosamine or glucuronic acid to the inner core region. semanticscholar.org These modifications are often regulated and allow the bacteria to adapt to different environmental conditions. nih.govsemanticscholar.org
| Modification Enzyme | Function | Organism Example(s) |
| 4'-phosphatase | Removes the phosphate group at the 4'-position of Kdo₂-lipid IVA. pnas.org | Rhizobium leguminosarum pnas.org |
| LpxE (1-phosphatase) | Removes the phosphate group at the 1-position of lipid A. researchgate.netresearchgate.net | Helicobacter pylori researchgate.net |
| PagL | Removes the 3-O-linked acyl chain. nih.gov | Salmonella Typhimurium nih.gov |
| LpxR | Removes the 3'-acyloxyacyl moiety. nih.gov | Salmonella Typhimurium nih.gov |
| EptA (PmrC) | Adds phosphoethanolamine to the phosphate groups. nih.govgenome.jp | Escherichia coli, Salmonella nih.gov |
| Kdo hydrolase | Removes the terminal Kdo residue. researchgate.net | Helicobacter pylori, Francisella researchgate.net |
Enzymatic Deacylation of Kdo2-Lipid IVA
Regulation of KDO₂-Lipid IVA Biosynthesis and Modifying Enzymes
The biosynthesis of KDO₂-Lipid IVA and its subsequent modifications are tightly regulated processes. The expression of many of the modifying enzymes is controlled by two-component regulatory systems that respond to specific environmental cues. nih.gov For instance, the PmrA-PmrB system regulates the addition of L-Ara4N and pEtN in response to factors like high iron concentrations. nih.gov Similarly, the PhoP-PhoQ system controls the expression of enzymes like PagP and PagL. nih.gov
Furthermore, the synthesis of the core KDO₂-Lipid IVA structure itself is regulated. In E. coli, the degradation of the LpxC enzyme is a key regulatory point, and its stability is influenced by the cellular levels of lipid A intermediates. plos.orgplos.org The regulation of WaaA (KdtA) is also important, potentially controlling the rate of lipid A production when KDO levels are low or managing the number of KDO residues attached to the lipid A. plos.orgplos.org This intricate regulatory network ensures that the bacterial outer membrane is appropriately assembled and modified to suit the prevailing conditions.
Immunological Characterization and Host Receptor Interactions of Kdo Lipid Iva 5
Recognition by Toll-like Receptor 4 (TLR4) and Myeloid Differentiation Factor 2 (MD-2)
The innate immune system recognizes the lipid A component of LPS through a receptor complex composed of TLR4 and MD-2. nih.govfrontiersin.org While TLR4 is the signaling receptor, MD-2 is a soluble co-receptor that is essential for LPS recognition and binding. nih.govfrontiersin.org MD-2 possesses a deep, hydrophobic internal pocket that directly accommodates the acyl chains of lipid A. nih.govmdpi.comresearchgate.net The binding of lipid A to MD-2 is a critical first step that induces a conformational change in the MD-2 protein. frontiersin.org This change facilitates the formation of a stable, m-shaped multimer consisting of two molecules each of TLR4, MD-2, and the ligand, i.e., a [(TLR4/MD-2/LPS)]₂ complex. frontiersin.org This dimerization event brings the intracellular domains of the TLR4 molecules into close proximity, initiating a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and other immune mediators. frontiersin.org
The precise structure of the lipid A variant, particularly the number and length of its acyl chains, is a crucial determinant of its ability to be recognized by and activate the TLR4/MD-2 complex. nih.govoup.com (KDO)-lipid IVA, being tetra-acylated (containing four fatty acid chains), differs significantly from the canonical, highly potent hexa-acylated lipid A of Escherichia coli. nih.govmdpi.com This structural difference underlies its unique and species-dependent immunological profile. The KDO sugar moiety itself can also influence biological activity, with studies showing that its presence is required for the maximal activation of the human macrophage TLR4 pathway. asm.orgmdpi.com
Species-Specific Immunomodulatory Profiles of (KDO)-Lipid IVA(5-)
One of the most remarkable features of (KDO)-lipid IVA is its differential activity across various mammalian species. frontiersin.orgaai.orgmdpi.com This phenomenon highlights subtle but critical differences in the TLR4/MD-2 receptor complexes among species.
In murine (mouse) models, (KDO)-lipid IVA functions as a TLR4 agonist, meaning it activates the receptor complex and elicits an immune response. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org However, its activity is generally considered weak in comparison to the potent stimulation induced by hexa-acylated lipid A. frontiersin.orgmdpi.comrcsb.org The ability of (KDO)-lipid IVA to act as an agonist in mice is a direct consequence of the specific structural interactions between the ligand and the murine TLR4/MD-2 complex, which permit the receptor dimerization necessary for signaling. mdpi.comrcsb.org
In stark contrast to its effects in mice, (KDO)-lipid IVA acts as a TLR4 antagonist in human cells. frontiersin.orgnih.govfrontiersin.orgmdpi.com It binds effectively to the human MD-2 protein but fails to induce the specific conformational changes required for TLR4 dimerization and subsequent signal transduction. aai.orgmdpi.com By occupying the MD-2 binding pocket, (KDO)-lipid IVA can competitively inhibit the binding and activity of potent TLR4 agonists like hexa-acylated lipid A, effectively blocking their pro-inflammatory effects. nih.govnih.gov
The species-specific activity of (KDO)-lipid IVA extends to other mammals.
Equine: In horses, (KDO)-lipid IVA behaves as an agonist or a partial agonist, similar to its activity in mice. nih.govfrontiersin.orgaai.org Studies show that equine TLR4/MD-2 can be activated by this tetra-acylated lipid. researchgate.net
Canine: In dogs, (KDO)-lipid IVA appears to function as an antagonist, a profile that aligns with its activity in humans. nih.govnih.govmoleculardepot.com
| Species | Reported Activity | References |
|---|---|---|
| Murine (Mouse) | Agonist (weak) | frontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.comrcsb.org |
| Human | Antagonist | nih.govfrontiersin.orgmdpi.comaai.orgnih.gov |
| Equine (Horse) | Agonist / Partial Agonist | nih.govfrontiersin.orgaai.orgresearchgate.net |
| Canine (Dog) | Antagonist | nih.govnih.govmoleculardepot.com |
Antagonistic Activity in Human Cells
Molecular Mechanisms of Agonistic and Antagonistic Action by (KDO)-Lipid IVA(5-) on TLR4/MD-2
The structural basis for the divergent, species-specific activities of (KDO)-lipid IVA has been elucidated through crystallographic and mutagenesis studies. The key determinant is the precise manner in which the ligand binds within the MD-2 hydrophobic pocket and the resulting conformational changes to the receptor complex. frontiersin.orgmdpi.com
Agonistic Mechanism (Murine MD-2): When (KDO)-lipid IVA binds to murine MD-2, it adopts a conformation and orientation that is remarkably similar to that of a strong agonist like hexa-acylated lipid A. frontiersin.orgmdpi.comrcsb.org In this agonistic pose, the diglucosamine backbone is shifted upwards, and one of the four acyl chains is partially exposed on the surface of the MD-2 protein. frontiersin.orgmdpi.com This exposed chain, along with an inward rotation of the Phe126 side chain, creates a new hydrophobic surface that engages with a second TLR4 molecule (TLR4*), driving the dimerization of the receptor complex and initiating signaling. frontiersin.orgmdpi.com
Antagonistic Mechanism (Human MD-2): The interaction with human MD-2 is fundamentally different. All four acyl chains of (KDO)-lipid IVA become fully buried and confined within the hydrophobic cavity. researchgate.netmdpi.com The ligand adopts a completely different orientation, with its glucosamine (B1671600) backbone rotated by approximately 180° relative to the agonistic binding mode. mdpi.commdpi.com This inverted positioning results in a significant conformational rearrangement in which the Phe126 loop is flipped outwards, exposed to the solvent. frontiersin.orgmdpi.com This "open" conformation of MD-2 is unable to form the necessary dimerization interface with a second TLR4 molecule, thereby preventing receptor activation and rendering the ligand an antagonist. researchgate.netmdpi.com
Mutagenesis studies have pinpointed specific amino acid residues in both MD-2 (at positions such as 57, 61, 82, and 122) and TLR4 as being critical for this species-specific discrimination, further underscoring that the response is determined by both components of the receptor complex. aai.orgnih.govresearchgate.net
TLR4/MD-2 Heterodimerization and Intracellular Signaling Pathway Initiation
The canonical recognition of lipopolysaccharide (LPS) by the innate immune system is mediated by a receptor complex consisting of Toll-like receptor 4 (TLR4) and the co-receptor myeloid differentiation factor 2 (MD-2). umassmed.edu The minimal structural component of LPS capable of activating this complex is typically (KDO)₂-lipid A. nih.gov (KDO)₂-Lipid IVA, a biosynthetic precursor to the more common hexa-acylated lipid A, plays a crucial role in initiating or, in some cases, inhibiting the host immune response through its interaction with the TLR4/MD-2 heterodimer. researchgate.netnih.gov
The binding of an LPS variant to the TLR4/MD-2 complex is the primary event that dictates the immunological outcome. MD-2 possesses a deep hydrophobic pocket that directly accommodates the acyl chains of the lipid A moiety. umassmed.edurcsb.org Upon binding of an agonistic ligand, such as canonical hexa-acylated LPS, the TLR4/MD-2 complex undergoes a conformational change that promotes its dimerization into a symmetrical, m-shaped multimer. umassmed.edunih.gov This dimerization brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, creating a scaffold for the recruitment of downstream adaptor proteins like MyD88 and TRIF, and initiating a signaling cascade that culminates in the production of inflammatory cytokines. nih.gov
The immunological activity of (KDO)₂-Lipid IVA, and its precursor Lipid IVA, is notably species-specific. While hexa-acylated lipid A is a potent agonist for both human and murine TLR4, tetra-acylated Lipid IVA acts as an antagonist for the human TLR4/MD-2 complex but as a weak agonist for the murine and equine complexes. nih.govnih.govnih.gov This differential response is primarily determined by amino acid variations within the MD-2 protein. nih.gov In human MD-2, Lipid IVA binds deep within the hydrophobic pocket, but fails to induce the necessary conformational changes for receptor dimerization, thus acting as a competitive inhibitor of fully active LPS. nih.govbeilstein-journals.org In contrast, the mouse TLR4/MD-2 complex can dimerize upon binding Lipid IVA, although the resulting complex is less stable in solution than that formed with hexa-acylated LPS, leading to a weaker agonistic response. rcsb.orgnih.gov
The addition of the two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) sugars to Lipid IVA to form (KDO)₂-Lipid IVA generally enhances its agonistic activity. mdpi.com The KDO residues are known to be important for the maximal activation of the TLR4 complex. asm.org Studies with synthetic constructs have shown that fully synthetic lipid A containing Kdo units (structurally equivalent to Re-LPS) is consistently more active than its counterpart lacking the Kdo sugars. mdpi.com This suggests that while the lipid portion is the primary determinant for binding and dimerization, the inner core sugars contribute to the stability and optimal orientation of the ligand-receptor complex, thereby fine-tuning the intensity of the downstream signal.
| Compound | Host Species | Receptor Complex | Observed Activity | Mechanism | Reference |
|---|---|---|---|---|---|
| Lipid IVA (tetra-acylated) | Human | hTLR4/hMD-2 | Antagonist | Binds to MD-2 but fails to induce receptor dimerization. | nih.govnih.govbeilstein-journals.org |
| Lipid IVA (tetra-acylated) | Mouse | mTLR4/mMD-2 | Weak Agonist | Induces a less stable form of receptor dimerization compared to hexa-acylated LPS. | rcsb.orgnih.gov |
| Lipid IVA (tetra-acylated) | Horse | eTLR4/eMD-2 | Agonist | Induces signaling through the TLR4/MD-2 complex. | nih.gov |
| (KDO)₂-Lipid A (Hexa-acylated) | Human/Mouse | TLR4/MD-2 | Potent Agonist | Induces stable receptor dimerization and strong downstream signaling. | asm.org |
Role of KDO₂-Lipid IVA in Bacterial Adaptation and Immune Evasion Strategies
The ability of Gram-negative bacteria to structurally modify their lipopolysaccharide, particularly the essential KDO₂-lipid A anchor, is a critical strategy for adapting to different environments and evading host innate immunity. nih.gov Since the host immune system, specifically the TLR4/MD-2 complex, is highly attuned to the structure of lipid A, even subtle alterations can dramatically change the immunological outcome from potent activation to antagonism or complete avoidance. nih.govnih.gov
A primary mechanism of immune evasion involves altering the acylation pattern of lipid A. A well-documented example is seen in Yersinia pestis, the causative agent of plague. nih.gov This bacterium modifies its lipid A structure in a temperature-dependent manner. In the flea vector at approximately 25°C, it produces a hexa-acylated lipid A, which is a potent TLR4 agonist. nih.gov However, upon transmission to a mammalian host at 37°C, Y. pestis shifts its synthesis to produce a predominantly tetra-acylated lipid A, a structure analogous to Lipid IVA. nih.govnih.gov This hypo-acylated form is a poor activator of human TLR4, effectively rendering the bacterium "stealthy" to the host's primary line of defense. nih.govnih.gov This evasion allows the bacteria to replicate rapidly in the early stages of infection before a significant immune response can be mounted. nih.gov
Besides altering the number of acyl chains, bacteria employ other modifications to the KDO₂-lipid A structure to enhance survival. These modifications can occur in the hydrophilic Kdo region or the hydrophobic acyl chains and often serve to stabilize the outer membrane against environmental stresses, including antimicrobial peptides produced by the host. nih.govmicrobiologyresearch.org
Key adaptive modifications include:
Phosphoethanolamine (PEtn) Addition: In bacteria like Escherichia coli and Neisseria meningitidis, the enzyme EptB can add a PEtn residue to the outer Kdo sugar in response to environmental signals such as high calcium levels. microbiologyresearch.org This modification can alter the surface charge and integrity of the outer membrane, contributing to resistance against antimicrobial peptides.
Kdo Moiety Alterations: Some pathogens can modify or even remove Kdo residues. In Helicobacter pylori, the enzymatic removal of the outer Kdo residue has been shown to affect resistance to certain antimicrobial peptides. microbiologyresearch.org
Acyl Chain Modifications: Enzymes such as PagP and PagL in Salmonella Typhimurium can add or remove acyl chains from the lipid A structure after its initial synthesis. nih.gov These changes not only modulate TLR4 recognition but also adjust the physical properties of the outer membrane, which is crucial for bacterial viability and virulence. nih.gov
The structural integrity provided by the conserved KDO₂-lipid A motif is essential for the viability of most Gram-negative bacteria, forming a critical barrier against harmful compounds. microbiologyresearch.orgfrontiersin.org Therefore, bacteria have evolved sophisticated systems to balance the need for a stable outer membrane with the advantages of structural remodeling for immune evasion and adaptation.
| Bacterium | Modification | Enzyme/Gene Involved | Functional Consequence | Reference |
|---|---|---|---|---|
| Yersinia pestis | Temperature-dependent shift from hexa- to tetra-acylated Lipid A | Acyltransferases (e.g., LpxP) | Evasion of human TLR4 recognition at host temperature (37°C). | nih.govnih.gov |
| Salmonella Typhimurium | Addition of a seventh acyl chain (palmitate) | PagP | Altered TLR4 signaling and increased resistance to antimicrobial peptides. | nih.gov |
| Escherichia coli | Addition of phosphoethanolamine (PEtn) to Kdo | EptB | Increased outer membrane stability, potentially in response to high Ca2+ levels. | microbiologyresearch.org |
| Helicobacter pylori | Removal of the outer Kdo residue | Kdo hydrolase | Affects resistance to antimicrobial peptides and expression of surface antigens. | microbiologyresearch.org |
Structure Activity Relationship Studies of Kdo Lipid Iva 5
Impact of Acyl Chain Composition and Phosphorylation State on Biological Activity
The biological activity of lipid A and its precursors is profoundly influenced by the number, length, and position of its acyl chains, as well as the phosphorylation pattern of its diglucosamine backbone. nih.govnih.gov These structural features are key determinants for how the molecule is recognized by the host's TLR4/MD-2 receptor complex. uu.nl
The degree of acylation is a critical factor. Hexa-acylated lipid A, such as that found in Escherichia coli, is a powerful agonist of the human TLR4 receptor, leading to a strong pro-inflammatory response. nih.govbeilstein-journals.org In contrast, underacylated variants, like the tetra-acylated precursor lipid IVA, act as antagonists at the human TLR4/MD-2 complex, capable of blocking the endotoxic effects of potent LPS. beilstein-journals.orgnih.gov This antagonistic activity is species-specific; for instance, lipid IVA is an agonist for the murine and equine TLR4 receptors. nih.govaai.org Some bacteria exploit this relationship for immune evasion. Yersinia pestis, for example, alters its lipid A from a hexa-acyl to a tetra-acyl form when it shifts from the flea vector (21-27°C) to a human host (37°C), thereby reducing its recognition by the human immune system. nih.gov
The length of these acyl chains also modulates biological activity. Systematic studies have shown that a minimum chain length of 10 carbon atoms for the secondary acyl groups is required to induce cytokine production in human monocytes, with derivatives containing 10-carbon chains exhibiting the highest pyrogenicity and cytokine induction. nih.gov
The phosphorylation state of the diglucosamine backbone, typically at the 1 and 4'-positions, is another crucial determinant for TLR4 activation. nih.gov The bis-phosphorylated structure of lipid IVA is essential for its binding to the receptor complex. nih.gov However, modifications to these phosphate (B84403) groups can drastically alter the immunological outcome. The removal of the 1-phosphate group, a modification observed in bacteria like Helicobacter pylori, leads to a significant reduction in endotoxicity and can confer resistance to cationic antimicrobial peptides. asm.orgresearchgate.net Similarly, Rhizobium leguminosarum produces a unique lipid A that completely lacks phosphate groups, rendering it non-endotoxic. pnas.org
| Lipid A Variant | Acylation Pattern | Phosphorylation Pattern | Biological Activity (Human TLR4) | Reference |
|---|---|---|---|---|
| E. coli Lipid A | Hexa-acylated | Bis-phosphorylated (1, 4') | Strong Agonist | nih.govbeilstein-journals.org |
| Lipid IVA | Tetra-acylated | Bis-phosphorylated (1, 4') | Antagonist | beilstein-journals.orgnih.govmdpi.com |
| Monophosphoryl Lipid A (MPLA) | Penta/Hexa-acylated | Monophosphorylated (4') | Weak Agonist / Adjuvant | nih.gov |
| H. pylori Lipid A | Under-acylated, long chains | Monophosphorylated (4') | Very Weak Agonist / Antagonist | nih.govresearchgate.net |
| R. leguminosarum Lipid A | Penta-acylated | Non-phosphorylated | Inactive | beilstein-journals.orgpnas.org |
Conformational Dynamics of KDO2-Lipid IVA and its Influence on Receptor Binding
The interaction between KDO2-Lipid IVA and the TLR4/MD-2 receptor complex is not merely a static lock-and-key fit but a dynamic process governed by the molecule's conformational flexibility. The three-dimensional shape adopted by the lipid A moiety upon binding to the hydrophobic pocket of the MD-2 co-receptor is the ultimate determinant of whether an agonistic or antagonistic signal is transduced. mdpi.commdpi.com
For potent agonists like hexa-acylated E. coli lipid A, five of the six acyl chains are inserted deep into the MD-2 binding pocket. frontiersin.org The sixth acyl chain remains exposed on the surface of MD-2, creating a hydrophobic interface that promotes the dimerization of a second TLR4/MD-2/LPS complex. mdpi.comfrontiersin.org This dimerization is the critical event that initiates the downstream signaling cascade. frontiersin.org
In contrast, the antagonistic activity of tetra-acylated lipid IVA in humans is explained by its distinct binding conformation. All four of its acyl chains are fully accommodated within the MD-2 pocket, leaving no chain exposed to interact with a second TLR4 molecule. beilstein-journals.orgmdpi.com This prevents receptor dimerization and subsequent signaling. Furthermore, crystal structures reveal that lipid IVA binds to human MD-2 in an orientation rotated by 180 degrees relative to the binding mode of agonistic lipid A. mdpi.comfrontiersin.org This difference in positioning within the MD-2 binding cleft is crucial for expressing antagonistic versus agonistic activity. frontiersin.org The species-specific activity of lipid IVA is due to differences in the MD-2 binding pocket; in mice, where it acts as an agonist, lipid IVA binds in an orientation that does expose one of its acyl chains, thus promoting dimerization. frontiersin.orgfrontiersin.org
A key structural element in the receptor, the phenylalanine residue at position 126 (F126) on the rim of the MD-2 pocket, acts as a "conformational switch." mdpi.com Upon binding of an agonist, the F126 loop shifts, facilitating the conformational changes in MD-2 required for dimerization. mdpi.comfrontiersin.org The flexible β(1→6)-linked diglucosamine backbone of lipid A is also critical, as it adopts a specific twisted conformation upon binding to the receptor complex, which is essential for proper fit and activity. frontiersin.org
| Ligand | Receptor Species | Binding Orientation in MD-2 | Acyl Chain Exposure | TLR4 Dimerization | Resulting Activity | Reference |
|---|---|---|---|---|---|---|
| E. coli Lipid A | Human | Agonist Pose | Yes (one chain) | Induced | Agonist | mdpi.comfrontiersin.org |
| Lipid IVA | Human | Antagonist Pose (180° rotated) | No | Blocked | Antagonist | mdpi.comfrontiersin.org |
| Lipid IVA | Mouse | Agonist Pose | Yes (one chain) | Induced | Weak Agonist | frontiersin.orgfrontiersin.org |
Significance of KDO Moiety in Modulating Immunological Responses and Enzyme Specificity
The 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) moiety, which links the lipid A anchor to the core oligosaccharide in a complete LPS molecule, is not merely a passive linker. chemrxiv.org Its presence is crucial for the viability of many Gram-negative bacteria and it plays a significant role in modulating both immunological responses and the specificity of biosynthetic enzymes. microbiologyresearch.orgnih.gov
The Kdo moiety is also a key recognition element for several enzymes in the lipid A biosynthetic pathway. The transfer of Kdo to lipid IVA is an obligatory step catalyzed by the Kdo transferase WaaA (KdtA) before the final "late" acylation steps can occur in E. coli. microbiologyresearch.orgresearchgate.net The late acyltransferases LpxL and LpxM, which add the fifth and sixth acyl chains, specifically recognize Kdo2-lipid IVA as their substrate. uu.nlresearchgate.net However, this order is not universal; some bacterial LpxJ acyltransferases can act on lipid IVA before Kdo addition. researchgate.net
Furthermore, the specificity of certain lipid A modifying enzymes is dependent on the Kdo domain. For example, a 4'-phosphatase identified in R. leguminosarum that removes the 4'-phosphate group to produce a non-endotoxic lipid A is highly selective for Kdo-containing substrates and shows no activity towards lipid IVA. pnas.org In some bacteria like H. pylori, the initial product is Kdo2-lipid A, but a specific Kdo hydrolase later removes the outer Kdo residue from the periplasmic side of the inner membrane. microbiologyresearch.orgresearchgate.net This highlights the intricate regulatory role of Kdo in the final maturation and biological activity of LPS.
Synthetic Approaches and Derivative Development of Kdo Lipid Iva
Chemical Synthesis Strategies for KDO-Lipid IVA and Analogues
The chemical synthesis of (KDO)-lipid IVA and related structures is a complex undertaking that provides access to homogenous, well-defined molecules for biological investigation. The first total synthesis of lipid IVA, a biosynthetic precursor to (KDO)-lipid IVA, was a landmark achievement that confirmed its structure and biological activity. nih.gov
General principles for the synthesis of lipid A and its derivatives have been established over years of research. These often involve:
The use of benzyl (B1604629) groups for the protection of permanent hydroxyl groups. nih.gov
Late-stage introduction of phosphate (B84403) groups, just prior to the final deprotection steps. nih.gov
Utilization of N-Troc-protected glycosyl donors to construct the characteristic β-linked disaccharide backbone. nih.gov
Two primary strategies have emerged for the synthesis of asymmetrically acylated lipid A derivatives:
Convergent Strategy: This approach involves the synthesis of lipidated monosaccharide building blocks which are then joined via a glycosylation reaction. This can be challenging due to the steric hindrance posed by the bulky lipid chains on the glycosyl donor and acceptor molecules. nih.gov
Linear Strategy: This method begins with the construction of a versatile, orthogonally protected disaccharide. Individual lipid chains are then installed stepwise at specific positions. This requires a complex strategy of protecting groups to ensure regioselectivity. nih.govbeilstein-journals.org
Researchers have successfully synthesized various analogues to probe biological function. For instance, Kdo-lipid A conjugates related to Helicobacter pylori LPS, which exhibit lower endotoxicity than enterobacterial LPS, have been prepared. nih.govbeilstein-journals.org The synthesis of these molecules, which can feature modifications like phosphoethanolamine, often relies on the stepwise functionalization of a fully orthogonally protected β-GlcN(1→6)GlcN disaccharide. beilstein-journals.org Furthermore, synthetic Kdo-containing lipid A substructures have been shown to be potent inducers of innate immune responses, confirming that a lipid A with at least one Kdo residue represents the minimum structural requirement for full activation of the Toll-like receptor 4 (TLR4). beilstein-journals.org
Table 1: Chemical Synthesis Strategies for (KDO)-Lipid IVA and Analogues
| Strategy | Description | Key Features | Example Application |
|---|---|---|---|
| Convergent Synthesis | Ligation of pre-synthesized, lipidated monosaccharides. | Efficient for symmetrical structures but can be sterically hindered for complex analogues. | Synthesis of lipid A analogues 42-44. nih.gov |
| Linear Synthesis | Stepwise functionalization of an orthogonally protected disaccharide backbone. | Allows for precise control over the placement of various acyl chains and functional groups. | Synthesis of H. pylori Kdo-lipid A substructures. beilstein-journals.org |
| Analogue Synthesis | Modification of key functional groups on Kdo or lipid A. | Used to create probes for studying biological processes or to alter biological activity. | Synthesis of 5-epi-Kdo and 5-deoxy-Kdo to perturb LPS biosynthesis. chemrxiv.org |
Enzymatic and Cell-Free Biosynthesis Platforms for KDO-Lipid IVA Production
The biosynthesis of (KDO)₂-lipid A in most Gram-negative bacteria follows the highly conserved Raetz pathway, which involves nine enzymatic steps. microbiologyresearch.organnualreviews.org This pathway provides a blueprint for enzymatic and cell-free production of (KDO)-lipid IVA. The synthesis occurs on the cytoplasmic face of the inner membrane. annualreviews.orgnih.gov
The key steps leading to (KDO)-lipid IVA are:
Lipid IVA Formation: The pathway begins with UDP-N-acetylglucosamine and proceeds through a series of enzymatic reactions catalyzed by LpxA, LpxC, LpxD, LpxH, and LpxB to form a disaccharide intermediate. mdpi.com The final step in lipid IVA synthesis is the phosphorylation at the 4'-position, a reaction catalyzed by the inner membrane kinase LpxK. microbiologyresearch.org
Kdo Transfer: The addition of Kdo residues is an essential step. microbiologyresearch.org This reaction is catalyzed by the bifunctional enzyme 3-deoxy-D-manno-octulosonic acid transferase (Kdo transferase), also known as WaaA or KdtA. microbiologyresearch.orgresearchgate.net WaaA transfers two Kdo moieties from the sugar donor CMP-Kdo to the 6'-hydroxyl group of lipid IVA. researchgate.netresearchgate.net
The enzyme WaaA from E. coli is a single bifunctional polypeptide that incorporates both Kdo residues. researchgate.netwikipedia.org The first Kdo is attached to lipid IVA (a reaction formally classified as EC 2.4.99.12), and the second Kdo is subsequently added to (KDO)-lipid IVA (EC 2.4.99.13). wikipedia.orggenome.jp The second transfer is typically much faster than the first, meaning the (KDO)₁-lipid IVA intermediate does not usually accumulate in significant amounts. However, under low concentrations of the CMP-Kdo donor, small amounts of (KDO)₁-IVA can be isolated. researchgate.net
Cell-free platforms, often using crude cell extracts or purified enzymes, are powerful tools for producing these molecules and studying the biosynthesis process. For example, cell-free extracts from E. coli have been used to demonstrate the acylation of radioactively labeled (Kdo)₂-[4'-³²P]lipid IVA, which allows for the characterization of late-stage lipid A modification enzymes. researchgate.net The purification and overexpression of enzymes like WaaA have facilitated the in vitro synthesis of Kdo-lipid A structures. researchgate.net Purified WaaA is highly specific for its CMP-Kdo donor but can tolerate a variety of lipid A acceptor molecules, making it a versatile tool for generating novel LPS analogues. microbiologyresearch.org
Table 2: Key Enzymes in the Biosynthesis of (KDO)₂-Lipid IVA
| Enzyme (Gene) | EC Number | Reaction | Substrates | Product |
|---|---|---|---|---|
| Lipid IVA 3-deoxy-D-manno-octulosonic acid transferase (WaaA/KdtA) | 2.4.99.12 | Transfers the first Kdo residue to lipid IVA. | Lipid IVA, CMP-Kdo | (KDO)-lipid IVA, CMP |
| (KDO)-lipid IVA 3-deoxy-D-manno-octulosonic acid transferase (WaaA/KdtA) | 2.4.99.13 | Transfers the second Kdo residue to (KDO)-lipid IVA. | (KDO)-lipid IVA, CMP-Kdo | (KDO)₂-lipid IVA, CMP |
| Lauroyl transferase (LpxL/HtrB) | 2.3.1.241 | Adds a lauroyl chain to (KDO)₂-lipid IVA. | (KDO)₂-lipid IVA, Lauroyl-ACP | (KDO)₂-(lauroyl)-lipid IVA |
| Myristoyl transferase (LpxM/MsbB) | 2.3.1.243 | Adds a myristoyl chain to complete hexa-acylated lipid A. | (KDO)₂-(lauroyl)-lipid IVA, Myristoyl-ACP | Kdo₂-Lipid A |
Note: The data is primarily based on the E. coli Raetz pathway. microbiologyresearch.orgresearchgate.netwikipedia.orggenome.jpresearchgate.net
Design and Generation of Modified (KDO)-Lipid IVA Structures for Targeted Research
The ability to design and generate modified (KDO)-lipid IVA structures is crucial for dissecting the complex interactions between bacterial LPS and the host immune system. These synthetic analogues serve as molecular probes to investigate enzyme mechanisms, metabolic pathways, and receptor interactions.
A significant area of focus is the development of metabolically incorporated Kdo derivatives designed to interfere with LPS biosynthesis. By synthesizing Kdo analogues with modifications at key positions, such as the C-5 hydroxyl group, researchers aim to create truncated LPS structures that increase the permeability of the bacterial outer membrane. chemrxiv.org For example, 5-epi-Kdo and 5-deoxy-Kdo have been synthesized for this purpose. chemrxiv.org
Another powerful strategy involves incorporating chemical reporters into Kdo for metabolic labeling. The synthesis of azido-Kdo analogues, such as 7-azido-7-deoxy-Kdo and 8-azido-8-deoxy-Kdo, allows for the visualization of LPS in vivo using "click chemistry". acs.org These probes can be used to study LPS transport, localization, and interactions with other cellular components. acs.org
The generation of modified structures is also driven by the need to understand the structural basis of immunomodulation. The synthesis of underacylated lipid A structures, like those from H. pylori, has revealed that these molecules can act as antagonists of the TLR4 signaling pathway while simultaneously inducing other immune responses. beilstein-journals.org This highlights the potential for designing lipid A derivatives with tailored immunological profiles.
Genetic engineering of bacterial strains provides another platform for generating modified structures. E. coli mutants with deletions in LPS biosynthesis genes, such as waaA, accumulate lipid IVA. researchgate.netresearchgate.net These strains can serve as a background to express heterologous enzymes that modify the lipid IVA precursor in novel ways, or to study which subsequent modifications can occur in the absence of Kdo. mdpi.comresearchgate.net
Table 3: Examples of Modified (KDO)-Lipid IVA Structures for Research
| Modification Type | Example Analogue(s) | Research Purpose | Reference |
|---|---|---|---|
| Metabolic Perturbation | 5-epi-Kdo, 5-deoxy-Kdo | To disrupt LPS biosynthesis and outer membrane integrity. | chemrxiv.org |
| Metabolic Labeling | 7-N₃-Kdo, 8-N₃-Kdo | To visualize LPS via click chemistry for localization and transport studies. | acs.org |
| Immunomodulation | Underacylated H. pylori Kdo-lipid A | To investigate TLR4 antagonism and differential cytokine induction. | beilstein-journals.org |
| Structure-Activity Relationship | Analogues with varied fatty acid chains | To analyze the role of specific acyl chains in biological activity and receptor binding. | nih.gov |
| Biosynthetic Probes | Genetically engineered strains accumulating lipid IVA | To serve as a platform for producing novel lipid A derivatives by introducing modification enzymes. | researchgate.netresearchgate.net |
Compound Glossary
Table 4: List of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| (KDO)-lipid IVA | (Kdo)₁-IVA |
| (KDO)₂-lipid IVA | Kdo₂-lipid IVA, Re-LPS |
| 3-deoxy-D-manno-oct-2-ulosonic acid | Kdo |
| 5-epi-3-deoxy-D-manno-oct-2-ulosonic acid | 5-epi-Kdo |
| 5-deoxy-3-deoxy-D-manno-oct-2-ulosonic acid | 5-deoxy-Kdo |
| 7-azido-7-deoxy-3-deoxy-D-manno-oct-2-ulosonic acid | 7-N₃-Kdo |
| 8-azido-8-deoxy-3-deoxy-D-manno-oct-2-ulosonic acid | 8-N₃-Kdo |
| Cytidylyl-monophosphate-β-Kdo | CMP-Kdo |
| Lauroyl-Acyl Carrier Protein | Lauroyl-ACP |
| Myristoyl-Acyl Carrier Protein | Myristoyl-ACP |
| Phosphoethanolamine | P-EtN |
| UDP-N-acetylglucosamine | UDP-GlcNAc |
| Lipid IVA |
Advanced Analytical and Experimental Methodologies in Kdo Lipid Iva Research
Spectroscopic and Chromatographic Techniques for KDO-Lipid IVA Analysis and Characterization
The analysis and characterization of (KDO)-lipid IVA heavily depend on a combination of chromatographic separation and spectroscopic detection methods. These techniques allow for the purification of (KDO)-lipid IVA from complex cellular extracts and the detailed determination of its chemical structure.
Chromatographic Techniques:
Thin-layer chromatography (TLC) is a fundamental technique for the separation and visualization of lipid A and its precursors, including (KDO)-lipid IVA. nih.govnih.gov TLC plates, often made of silica (B1680970) gel, are used with specific solvent systems to separate different lipid species based on their polarity. nih.govnih.gov For instance, a common solvent system for resolving lipid A species is a mixture of chloroform, pyridine, formic acid, and water. nih.gov The separated lipids can then be visualized using methods like charring or autoradiography if radiolabeled precursors were used. nih.govresearchgate.net
For more quantitative and high-resolution separation, column chromatography techniques are employed. Anion-exchange chromatography, using resins like diethylaminoethyl (DEAE)-cellulose, is effective in fractionating lipid A species based on the charge of their phosphate (B84403) and other modified groups. nih.govnih.gov Reverse-phase chromatography is another powerful tool for purifying (KDO)-lipid IVA. nih.gov
Spectroscopic Techniques:
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of (KDO)-lipid IVA. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS are commonly used to determine the molecular weight of the intact molecule and its fragments. nih.govnih.gov For example, MALDI-MS has been used to confirm the addition of a single Kdo moiety to lipid IVA, showing a parent ion (M-H)⁻ at m/z 1626.0. nih.gov Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting the molecule and analyzing the resulting product ions, which helps in identifying the specific acyl chains and other modifications. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, provides detailed information about the chemical environment of the protons in the molecule, aiding in the confirmation of its structure. nih.govbeilstein-journals.org While powerful, obtaining high-quality NMR spectra can be challenging due to the complex nature of these lipid molecules.
The following table summarizes the key analytical techniques used in (KDO)-lipid IVA research:
| Technique | Application in (KDO)-Lipid IVA Research | Key Findings/Capabilities |
| Thin-Layer Chromatography (TLC) | Separation and visualization of lipid A precursors. nih.govnih.gov | Rapid, economical method for monitoring enzymatic reactions and assessing purity. nih.govresearchgate.net |
| Anion-Exchange Chromatography | Purification of (KDO)-lipid IVA based on charge. nih.govnih.gov | Separation of phosphorylated and non-phosphorylated lipid A species. nih.gov |
| Reverse-Phase Chromatography | High-resolution purification of (KDO)-lipid IVA. nih.gov | Isolation of highly pure (KDO)-lipid IVA for structural and biological studies. nih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and structural characterization. nih.govnih.gov | Confirms the addition of Kdo to lipid IVA and identifies acyl chain composition. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. nih.govbeilstein-journals.org | Provides information on the connectivity and stereochemistry of the molecule. beilstein-journals.org |
Molecular Modeling and Computational Simulations of (KDO)-Lipid IVA-Receptor Complexes
Molecular modeling and computational simulations have become increasingly important in understanding the interactions between (KDO)-lipid IVA and its receptors, primarily the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. nih.govnih.govmdpi.com These computational approaches provide insights into the structural basis of receptor recognition and activation, which can be difficult to obtain through experimental methods alone.
Computational models can predict how (KDO)-lipid IVA and its analogs bind to the MD-2 binding pocket. nih.gov These simulations can reveal the specific amino acid residues involved in the interaction and how the number and length of acyl chains influence binding affinity and subsequent receptor dimerization, which is a critical step in signal transduction. nih.govfrontiersin.org For instance, molecular docking studies have been used to predict the orientation of lipid IVA within the MD-2 binding pocket of different species, helping to explain the species-specific agonistic or antagonistic activities of this molecule. nih.govmdpi.com
Molecular dynamics (MD) simulations can further explore the dynamic behavior of the (KDO)-lipid IVA-receptor complex over time. acs.orgnih.gov These simulations can reveal conformational changes in both the lipid and the receptor upon binding, providing a more complete picture of the activation mechanism. acs.org
| Computational Method | Application in (KDO)-Lipid IVA Research | Insights Gained |
| Molecular Docking | Predicting the binding mode of (KDO)-lipid IVA to the TLR4/MD-2 complex. nih.gov | Identification of key interacting residues and the influence of lipid structure on binding orientation. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the (KDO)-lipid IVA-receptor complex. acs.orgnih.gov | Understanding conformational changes upon binding and the stability of the complex. acs.org |
Genetic and Mutational Analysis in Elucidating KDO-Lipid IVA Pathway Functions and Bacterial Phenotypes
Genetic and mutational analyses are fundamental to understanding the in vivo roles of the enzymes involved in the (KDO)-lipid IVA biosynthetic pathway and the resulting bacterial phenotypes. By creating specific gene knockouts or mutations, researchers can investigate the consequences of disrupting this pathway.
A key gene in this context is kdtA (also known as waaA), which encodes the Kdo transferase responsible for adding Kdo residues to lipid IVA. nih.gov Studies involving the construction of kdtA insertion mutations in Escherichia coli have demonstrated that the attachment of Kdo to lipid IVA is essential for bacterial growth. nih.gov When the complementing plasmid carrying the intact kdtA gene is temperature-sensitive, the bacteria are unable to grow at the non-permissive temperature and accumulate large amounts of lipid IVA. nih.gov This conditional lethality highlights the critical role of the Kdo transferase step in lipopolysaccharide biosynthesis.
Furthermore, mutational studies have shown that the lethality of a kdtA deletion can be suppressed by overexpressing certain acyltransferases like LpxL, which can acylate lipid IVA even in the absence of Kdo, albeit slowly. acs.org This suggests that a primary function of Kdo addition is to create the optimal substrate for subsequent acylation steps. acs.org
Genetic analysis has also been instrumental in identifying and characterizing homologous genes from different bacterial species. For example, the gseA gene from Chlamydia trachomatis, which encodes a Kdo transferase that adds three Kdo moieties to lipid IVA, can complement an E. coli kdtA mutation. nih.gov
| Gene/Mutation | Organism | Phenotype/Finding |
| kdtA::kan insertion | Escherichia coli | Essentiality of Kdo attachment for growth; accumulation of lipid IVA. nih.gov |
| Overexpression of lpxL in kdtA mutant | Escherichia coli | Suppression of lethality, indicating a role for Kdo in optimizing subsequent acylation. acs.org |
| Complementation with gseA | Escherichia coli (kdtA mutant) | Functional interchangeability of Kdo transferases from different species. nih.gov |
In Vitro Enzymatic Assays for Characterizing KDO-Lipid IVA Modifying Enzymes
In vitro enzymatic assays are crucial for the detailed biochemical characterization of the enzymes that synthesize and modify (KDO)-lipid IVA. These assays allow for the determination of enzyme kinetics, substrate specificity, and the identification of reaction products under controlled conditions.
A typical in vitro assay for a Kdo transferase involves incubating the enzyme with the lipid IVA acceptor substrate and the CMP-Kdo donor substrate. microbiologyresearch.org The reaction products can then be analyzed by techniques like TLC and mass spectrometry to confirm the addition of Kdo. nih.govnih.gov The use of radiolabeled substrates, such as [4′-³²P]lipid IVA, allows for sensitive detection of the product by autoradiography. nih.gov
These assays have been used to demonstrate that the Kdo transferase from E. coli is a bifunctional enzyme that adds two Kdo residues to lipid IVA, while the enzyme from Haemophilus influenzae is monofunctional, adding only a single Kdo. nih.gov In vitro assays have also been essential in characterizing other modifying enzymes, such as the Kdo hydrolase found in Helicobacter pylori, which removes the outer Kdo sugar from Kdo₂-lipid A. asm.org
Similarly, in vitro assays have been developed for other enzymes in the lipid A pathway, such as the 4'-phosphatase from Rhizobium leguminosarum, which specifically removes the 4'-phosphate group from Kdo₂-lipid IVA. pnas.org The characterization of such enzymes is critical for understanding the structural diversity of lipid A across different bacterial species.
| Enzyme | Substrate(s) | Product(s) | Analytical Method(s) |
| Kdo Transferase (WaaA/KdtA) | Lipid IVA, CMP-Kdo | (KDO)-lipid IVA, (KDO)₂-lipid IVA | TLC, Mass Spectrometry nih.govnih.gov |
| Kdo Hydrolase | Kdo₂-lipid A | Kdo-lipid A | TLC, Mass Spectrometry asm.org |
| 4'-Phosphatase | Kdo₂-lipid IVA | 4'-dephospho-Kdo₂-lipid IVA | TLC, Autoradiography pnas.org |
Future Research Perspectives and Biomedical Applications of Kdo Lipid Iva
(KDO)-Lipid IVA as a Research Tool for Probing Innate Immunity Pathways and Receptor Dynamics
(KDO)-lipid IVA and its precursors are invaluable tools for dissecting the intricacies of the innate immune system, particularly the signaling pathway mediated by the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation protein 2 (MD-2). nih.gov The interaction of lipid A variants with this receptor complex is the primary trigger for the immune response to Gram-negative bacterial infections. nih.gov
A key discovery that underscores the utility of these molecules in research is the species-specific activity of lipid IVA, a tetra-acylated precursor to (KDO)-lipid IVA. Lipid IVA acts as a potent agonist of the TLR4/MD-2 complex in mice but functions as an antagonist in humans. nih.govfrontiersin.org This differential activity has enabled detailed studies into the structural basis of TLR4 activation. Crystal structure analyses have revealed that these species-specific responses are due to differences in how lipid IVA binds within the MD-2 pocket and interacts with TLR4, ultimately determining whether the receptor complex dimerizes to initiate a signal. nih.govfrontiersin.org
Furthermore, the addition of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues is critical for the full immunostimulatory activity of lipid A. beilstein-journals.org Functional studies comparing lipid A with its Kdo-containing counterparts, such as (KDO)-lipid IVA, have confirmed that the Kdo moiety represents a minimum structural requirement for the robust activation of the TLR4 receptor. beilstein-journals.org This makes chemically synthesized (KDO)-lipid IVA and its analogs powerful probes for studying the precise molecular interactions required for signal transduction. The use of fluorescently-labeled synthetic lipid A derivatives has also been instrumental in tracking the dynamics of these ligand-receptor interactions in real-time. beilstein-journals.org By using these well-defined molecules, researchers can meticulously probe how the structure of the lipid A moiety influences receptor binding, complex dimerization, and the downstream signaling cascades of the innate immune response. nih.govresearchgate.net
Targeting KDO2-Lipid IVA Biosynthesis for Novel Antimicrobial Therapies
The biosynthetic pathway of Kdo2-lipid A is essential for the viability and outer membrane integrity of most Gram-negative bacteria. microbiologyresearch.organnualreviews.org The enzymes in this pathway have no counterparts in mammals, making them highly attractive targets for the development of new, selective antimicrobial drugs. microbiologyresearch.organnualreviews.org The final stages of the pathway, which convert lipid IVA into the mature Kdo2-lipid A, involve a series of enzymatic steps that are critical for bacterial survival and represent key therapeutic vulnerabilities. semanticscholar.org
The process begins with the sequential transfer of two Kdo residues from CMP-Kdo to lipid IVA, a reaction catalyzed by the bifunctional enzyme WaaA (also known as KdtA). microbiologyresearch.orgplos.org This step is obligatory before the final acylation can occur. microbiologyresearch.org Following the addition of the Kdo sugars, two late acyltransferases, LpxL (HtrB) and LpxM (MsbB), add the final fatty acid chains (typically laurate and myristate, respectively) to the Kdo2-lipid IVA intermediate. nih.govsemanticscholar.org This creates the hexa-acylated structure that is characteristic of potent endotoxins like that of E. coli. nih.govnih.gov
Given their essential role, inhibition of these enzymes can disrupt the formation of the bacterial outer membrane, leading to increased permeability to other antibiotics and ultimately, cell death. microbiologyresearch.orgresearchgate.net Consequently, there is significant research interest in discovering and developing small molecule inhibitors against these key enzymes.
Table 1: Key Enzymes in Late-Stage Kdo2-Lipid A Biosynthesis as Antimicrobial Targets
| Enzyme | Gene Name(s) | Function in Biosynthesis | Rationale for Targeting |
| Kdo Transferase | waaA (kdtA) | Sequentially transfers two Kdo residues to lipid IVA. microbiologyresearch.orgplos.org | An obligatory step for the completion of the lipid A molecule. microbiologyresearch.org WaaA has low substrate specificity for the lipid acceptor but is highly specific for the CMP-Kdo donor. microbiologyresearch.org |
| Lauroyl Transferase | lpxL (htrB) | Transfers a lauroyl (C12) group to the 2'-position of Kdo2-lipid IVA. nih.govsemanticscholar.org | Essential for producing the final hexa-acylated lipid A. Mutants lacking this enzyme show temperature-sensitive growth. researchgate.net |
| Myristoyl Transferase | lpxM (msbB) | Transfers a myristoyl (C14) group to the 3'-position of Kdo2-(lauroyl)-lipid IVA. nih.govsemanticscholar.org | Catalyzes the final acylation step. Mutants lacking this enzyme produce a less immunostimulatory lipid A. researchgate.net |
This table summarizes enzymes involved in the conversion of lipid IVA to Kdo2-lipid A, which are under investigation as targets for novel antibiotics.
Exploration of (KDO)-Lipid IVA Derivatives for Immunotherapeutic Interventions and Adjuvant Development
The potent immunostimulatory properties of Kdo2-lipid A are a double-edged sword; while crucial for clearing infections, excessive activation can lead to sepsis. biomolther.org This has driven extensive research into developing structurally modified derivatives of (KDO)-lipid IVA that can selectively modulate the immune response, minimizing toxicity while retaining beneficial effects for therapeutic applications, particularly as vaccine adjuvants. nih.govmdpi.com
The goal of adjuvant development is to enhance and shape the adaptive immune response to a co-administered antigen. beilstein-journals.org TLR4 agonists are particularly effective at this because they activate antigen-presenting cells, which are critical for initiating T-cell and B-cell responses. plos.org Subtle chemical modifications to the lipid A structure—including the number and length of acyl chains, and the number and position of phosphate (B84403) groups—can dramatically alter its interaction with the TLR4/MD-2 complex and, therefore, its biological activity. nih.govmdpi.com
One of the most successful examples is Monophosphoryl lipid A (MPLA), a derivative of lipid A from Salmonella minnesota that has been chemically treated to remove the phosphate group at position 1 and one acyl chain. beilstein-journals.orgplos.org MPLA is significantly less toxic than its parent lipid A but retains powerful adjuvant properties, leading to its approval for use in human vaccines. beilstein-journals.orgplos.org
Building on this principle, researchers are actively exploring a wide range of synthetic (KDO)-lipid IVA derivatives and mimetics. mdpi.commdpi.com By systematically altering the acylation patterns and the disaccharide backbone, scientists can fine-tune the resulting immune response. beilstein-journals.orgfrontiersin.org For instance, underacylated variants, such as tetra-acylated lipid IVA, can act as TLR4 antagonists in humans, presenting a strategy for developing anti-inflammatory agents to treat conditions like sepsis. nih.govbiomolther.org Conversely, other synthetic analogs are being designed to be even more potent TLR4 activators than natural lipid A, which could serve as highly effective adjuvants for vaccines against challenging pathogens or for cancer immunotherapy. mdpi.comfrontiersin.org
Table 2: Examples of (KDO)-Lipid IVA Derivatives and Their Immunomodulatory Applications
| Derivative/Analog | Key Structural Modification(s) | Primary Immunological Effect | Potential Application |
| Monophosphoryl Lipid A (MPLA) | Removal of the 1-phosphate group and one acyl chain from lipid A. beilstein-journals.orgplos.org | Attenuated toxicity with retained TLR4 agonism. biomolther.org | Licensed vaccine adjuvant. beilstein-journals.org |
| Lipid IVA | Tetra-acylated precursor of hexa-acylated lipid A. nih.gov | Species-specific: agonist in mice, antagonist in humans. nih.govfrontiersin.org | Research tool; basis for developing synthetic human TLR4 antagonists. biomolther.org |
| Synthetic Lipid A Analogs (e.g., Eritoran) | Synthetic molecules designed to mimic the structure of lipid A's antagonistic forms. beilstein-journals.orgfrontiersin.org | Potent TLR4 antagonism. frontiersin.org | Investigated for treatment of severe sepsis. beilstein-journals.org |
| Synthetic Agonistic Mimetics | Novel disaccharide backbones and optimized acylation patterns. mdpi.comfrontiersin.org | Enhanced TLR4 agonism compared to natural lipid A. frontiersin.org | Development of next-generation vaccine adjuvants and cancer immunotherapies. mdpi.com |
This table provides an overview of how modifications to the basic lipid A structure can lead to different immunological outcomes and therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
